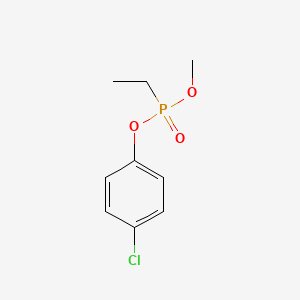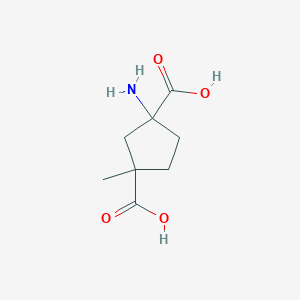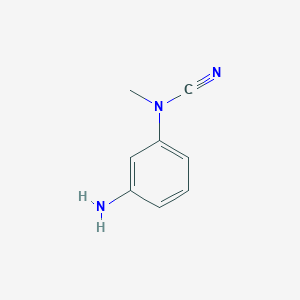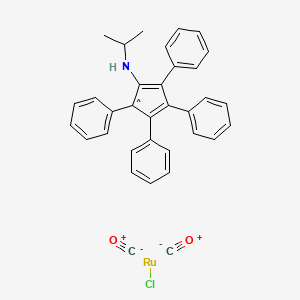
(2R,3R,4S,5R,6R)-6-((Trityloxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-TETRA-O-ACETYL-6-O-(TRIPHENYLMETHYL)-BETA-D-GLUCOPYRANOSE is an organic compound primarily recognized for its role in the synthesis of antiviral drugs. It is a derivative of glucose, where the hydroxyl groups are acetylated, and the sixth position is protected by a triphenylmethyl (trityl) group. This compound is often used as a benchmark entity in various synthetic processes.
Méthodes De Préparation
The synthesis of 1,2,3,4-TETRA-O-ACETYL-6-O-(TRIPHENYLMETHYL)-BETA-D-GLUCOPYRANOSE typically involves the following steps :
Regioselective Protection: The hydroxyl group at the sixth position of glucose is protected using triphenylmethyl chloride (TrCl).
Per-acetylation: The remaining hydroxyl groups are acetylated using acetic anhydride in the presence of a catalyst like pyridine.
Purification: The product is purified through recrystallization to obtain anomerically pure 1,2,3,4-tetra-O-acetyl-6-O-triphenylmethyl-beta-D-glucopyranose.
Analyse Des Réactions Chimiques
1,2,3,4-TETRA-O-ACETYL-6-O-(TRIPHENYLMETHYL)-BETA-D-GLUCOPYRANOSE undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized to form corresponding uronic acids.
Reduction: Reduction reactions can remove the acetyl groups, yielding the parent glucose derivative.
Substitution: The trityl group can be substituted with other protecting groups or functional groups under acidic conditions.
Common reagents used in these reactions include TEMPO/BAIB for oxidation and HBr/AcOH for trityl group removal. Major products formed include uronic acids and deprotected glucose derivatives.
Applications De Recherche Scientifique
1,2,3,4-TETRA-O-ACETYL-6-O-(TRIPHENYLMETHYL)-BETA-D-GLUCOPYRANOSE has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is used to study carbohydrate metabolism and enzyme interactions.
Medicine: It is a precursor in the synthesis of antiviral drugs, such as acyclovir, which is effective against herpes simplex virus.
Industry: The compound is utilized in the production of various pharmaceuticals and biochemical reagents.
Mécanisme D'action
The mechanism of action of 1,2,3,4-TETRA-O-ACETYL-6-O-(TRIPHENYLMETHYL)-BETA-D-GLUCOPYRANOSE involves its role as a protecting group in synthetic chemistry. The trityl group protects the hydroxyl group at the sixth position, allowing selective reactions at other positions. This selective protection is crucial for the synthesis of complex molecules, ensuring that reactions occur at desired sites without affecting other functional groups.
Comparaison Avec Des Composés Similaires
1,2,3,4-TETRA-O-ACETYL-6-O-(TRIPHENYLMETHYL)-BETA-D-GLUCOPYRANOSE can be compared with similar compounds such as :
1,2,3,4-TETRA-O-ACETYL-6-O-(P-TOSYL)-BETA-D-GLUCOSE: This compound has a p-tosyl group instead of a trityl group, offering different reactivity and protection characteristics.
1,2,3,4-TETRA-O-ACETYL-6-O-TRITYL-L-ALTROPYRANOSE: This is an altrose derivative with similar acetyl and trityl protection, used in different synthetic pathways.
The uniqueness of 1,2,3,4-TETRA-O-ACETYL-6-O-(TRIPHENYLMETHYL)-BETA-D-GLUCOPYRANOSE lies in its specific protection pattern, which is highly useful in selective synthetic processes.
Propriétés
Formule moléculaire |
C33H34O10 |
|---|---|
Poids moléculaire |
590.6 g/mol |
Nom IUPAC |
[(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate |
InChI |
InChI=1S/C33H34O10/c1-21(34)39-29-28(43-32(42-24(4)37)31(41-23(3)36)30(29)40-22(2)35)20-38-33(25-14-8-5-9-15-25,26-16-10-6-11-17-26)27-18-12-7-13-19-27/h5-19,28-32H,20H2,1-4H3/t28-,29-,30+,31-,32+/m1/s1 |
Clé InChI |
GTJGUFOLNHYRQE-VJLURNNQSA-N |
SMILES isomérique |
CC(=O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid, bis[(1-oxo-2-propenyl)amino]-](/img/structure/B13819991.png)
![(7S,9S)-9-amino-7-[(4S,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B13819997.png)


![2-[(4-chlorophenyl)amino]-2-oxoethyl [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate](/img/structure/B13820007.png)


![Disodium2-[2-[2-sulfonato-4-(1,3,5-triazin-2-ylamino)phenyl]ethenyl]-5-(1,3,5-triazin-2-ylamino)benzenesulfonate](/img/structure/B13820028.png)
![Ethyl (2S,5S)-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13820037.png)


![1-({4-[Methyl(methylsulfonyl)amino]phenyl}carbonyl)piperidine-4-carboxamide](/img/structure/B13820051.png)
![4H-Thiazolo[5,4-a]carbazole](/img/structure/B13820055.png)

